A Technical Guide to the Physicochemical Properties of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
A Technical Guide to the Physicochemical Properties of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
Introduction
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a derivative of phenylboronic acid, it serves as a versatile building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds. The molecule's structure is characterized by three key features: a phenylboronic acid moiety, a flexible ethyl linker, and an amine functional group protected by a benzyloxycarbonyl (Cbz or Z) group. This unique combination makes it a valuable intermediate for synthesizing complex molecules, including novel pharmaceutical candidates and functional materials.[1][2]
Boronic acids and their derivatives are increasingly recognized for their broad biological activities and applications in precision medicine, acting as sensors, delivery systems, and therapeutic agents.[3][4] The Cbz-protected amine in this specific molecule allows for selective chemical transformations, enabling its incorporation into peptide chains or other advanced molecular architectures. This guide provides an in-depth overview of its core physical properties, handling protocols, and a standard characterization workflow to support its effective use in a research and development setting.
Section 1: Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and structural features.
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IUPAC Name: [4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid[]
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CAS Number: 957034-40-1[1]
The structure comprises a central benzene ring substituted at the 1- and 4-positions. The boronic acid group [-B(OH)₂] provides the reactive site for cross-coupling reactions, while the Cbz-protected aminoethyl group [-CH₂CH₂NH(Cbz)] offers a handle for further functionalization.
Caption: Structure of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid.
Section 2: Physicochemical Properties
A summary of the key physical and chemical properties is provided below. It is important to note that while some data are reported directly for this compound, others are inferred from structurally related phenylboronic acids due to limited availability in public literature.
| Property | Value | Source / Comment |
| Molecular Weight | 299.13 g/mol | [1] |
| Density | 1.23 g/cm³ | [] |
| Appearance | White to off-white crystalline powder | Inferred from related phenylboronic acids.[2][7][8] |
| Melting Point | Not specified. | Requires experimental determination. Related compounds melt over a wide range (e.g., Phenylboronic acid: 216-219 °C[7][8]; 4-(Ethoxycarbonyl)phenylboronic acid: 160 °C (dec.)[2]). |
| Solubility | Not specified. | Likely has low solubility in water and higher solubility in organic solvents like methanol, DMSO, and chloroform, based on its structure and data for related compounds.[8] |
| pKa | Not specified. | Expected to be similar to phenylboronic acid (pKa = 8.83), with minor shifts due to the para-substituent.[7][8] |
Section 3: Handling, Storage, and Stability
The integrity and reactivity of boronic acids are highly dependent on proper handling and storage. The boronic acid functional group is susceptible to dehydration to form boroxines (anhydrides) and can be sensitive to oxidation.
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General Stability: Phenylboronic acids are known to be hygroscopic and air-sensitive.[9][10] Exposure to moisture can lead to degradation and affect reactivity.
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Storage Conditions: To maintain product quality and ensure experimental reproducibility, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[9] It is recommended to keep the container tightly sealed in a dry, well-ventilated, and refrigerated environment.[9][10]
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to hazardous reactions or decomposition.[9]
Section 4: Experimental Protocol: Characterization by ¹H NMR Spectroscopy
Verifying the identity and purity of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid before use is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose.
Causality and Rationale: ¹H NMR provides a detailed "fingerprint" of the molecule by mapping the chemical environment of all hydrogen atoms. The chemical shift, integration, and splitting pattern of each signal must align with the expected molecular structure. DMSO-d₆ is a preferred solvent as it readily dissolves the compound and allows for the observation of exchangeable protons (from -OH and -NH), which might otherwise be broadened or absent in other solvents.
Caption: Standard workflow for structural verification via ¹H NMR spectroscopy.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Secure the cap and vortex the tube until the solid is completely dissolved.
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Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz). The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be carefully phased and baseline corrected.
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Spectral Analysis (Expected Results):
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Boronic Acid Protons (-B(OH)₂): A broad singlet, typically downfield, which is concentration-dependent.
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Aromatic Protons: Two sets of doublets in the ~7.2-7.8 ppm region, characteristic of a 1,4-disubstituted benzene ring.
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Cbz Aromatic Protons: A multiplet in the ~7.3 ppm region, integrating to 5 protons.
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Cbz Methylene Protons (-OCH₂Ph): A singlet around ~5.0 ppm, integrating to 2 protons.
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Amide Proton (-NH-): A triplet or broad signal, the position of which can vary.
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Ethyl Protons (-CH₂CH₂-): Two multiplets, a triplet of triplets or quartet for the methylene group adjacent to the amine and a triplet for the methylene group attached to the phenyl ring, typically in the ~2.7-3.4 ppm range.
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This self-validating protocol confirms the compound's identity if and only if the observed spectrum matches these expected features.
Section 5: Applications in Research and Development
The utility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid stems from its role as a sophisticated chemical intermediate.
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Suzuki-Miyaura Cross-Coupling: It is a prime substrate for creating biaryl structures or linking the phenyl group to various organic scaffolds, a cornerstone of modern drug discovery.[2]
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Pharmaceutical Research: The protected amine allows for its integration into larger molecules through amide bond formation or other amine-specific chemistries after a deprotection step. This makes it a valuable building block for synthesizing targeted therapies and complex bioactive molecules.[1]
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Fine Chemical Synthesis: Its defined structure and multiple functional handles make it an important component in the multi-step synthesis of fine chemicals and specialized polymers.[1]
Conclusion
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a high-value reagent for scientific innovation. Its physical properties—a stable solid with predictable reactivity—make it suitable for a range of applications, provided it is handled with care. Understanding its stability, storage requirements, and methods of characterization is paramount for any researcher aiming to leverage its synthetic potential. This guide provides the core technical knowledge required to confidently and effectively incorporate this versatile building block into demanding research and development workflows.
References
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
BoronPharm. (n.d.). 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-phenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. Retrieved from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
PubMed. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Retrieved from [Link]
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Biomaterials Science (RSC Publishing). (n.d.). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of benzyloxycyanophenylboronic esters. Retrieved from [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
- 1. boronpharm.com [boronpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
